molecular formula C12H19NO3 B2764337 Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate CAS No. 1824240-29-0

Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate

Cat. No.: B2764337
CAS No.: 1824240-29-0
M. Wt: 225.288
InChI Key: IAPMRPFGCDWZEM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate is a high-purity chemical compound that serves as a versatile synthetic intermediate in advanced pharmaceutical research and development. This molecule features a morpholine ring, a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties, which can enhance metabolic stability and solubility in drug candidates . The compound is further functionalized with a prop-2-yn-1-yl (propargyl) group, which provides a highly reactive alkyne handle. The alkyne fragment is a critical functionality in medicinal chemistry, enabling click chemistry applications such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is invaluable for bioconjugation, probe development, and the synthesis of more complex molecular architectures . The presence of the tert-butoxycarbonyl (Boc) group offers a robust protective strategy for the morpholine nitrogen, allowing for selective deprotection under mild acidic conditions to facilitate further synthetic elaboration. The integration of the morpholine core with these versatile functional groups makes this compound a valuable building block for constructing conformationally constrained morpholines, which are of significant interest in the design of Central Nervous System (CNS)-active compounds and other therapeutic agents . Researchers can leverage this reagent to access diverse substitution patterns, modulating the properties of lead compounds in drug discovery programs. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-6-10-9-15-8-7-13(10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMRPFGCDWZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.

Types of Reactions:

    Oxidation: Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced, especially at the carboxylate group, to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the prop-2-ynyl group.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

The compound Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its morpholine ring, which is a six-membered heterocyclic compound containing one oxygen atom and one nitrogen atom. The tert-butyl group enhances its lipophilicity, while the prop-2-yn-1-yl moiety provides sites for further chemical modifications. Its molecular formula is C13H19N1O3C_{13}H_{19}N_{1}O_{3} with a molecular weight of approximately 239.30 g/mol.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various bioactive compounds. It can participate in reactions such as:

  • Nucleophilic substitutions : The morpholine nitrogen can act as a nucleophile.
  • Rearrangements : The compound can undergo rearrangement reactions to yield different derivatives.

Biology

In biological research, this compound has been utilized to study enzyme mechanisms and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it a valuable building block for synthesizing biologically active molecules.

The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes, particularly phosphodiesterases (PDEs). Inhibiting these enzymes can lead to increased levels of cyclic AMP, which is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Medicine

The medicinal chemistry applications of this compound are particularly promising:

Case Studies

  • PDE Inhibition Studies :
    • In vitro studies have indicated that this compound exhibits significant inhibitory activity against PDE4 with submicromolar IC50 values. This suggests strong potency and selectivity over other isoforms.
    CompoundIC50 (nM)Selectivity over PDE7Selectivity over PDE9
    5v26>2000-fold>2000-fold
    11a6>50>50
    5k3.5>50>50
  • Anti-inflammatory Effects :
    • A notable case study demonstrated that administration of PDE inhibitors similar to this compound significantly reduced TNF-α levels in models of asthma, highlighting its anti-inflammatory properties.
    Treatment GroupTNF-α Levels (pg/mL)
    Control300
    Compound A150
    Compound B100

Mechanism of Action

The mechanism of action of tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and the prop-2-ynyl group allows the compound to bind to active sites and modulate the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The tert-butyl morpholine-4-carboxylate scaffold is highly modular, with variations primarily at the 3-position. Key analogs include:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Structural Difference Reference
Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate Propargyl (alkyne) C₁₂H₁₉NO₃ 225.29 Reference compound
Tert-butyl 3-(1H-pyrazol-1-yl)morpholine-4-carboxylate Pyrazole C₁₃H₂₀N₂O₃ 252.31 Heteroaromatic substituent
Tert-butyl 3-(pyridin-2-ylmethyl)morpholine-4-carboxylate Pyridinylmethyl C₁₇H₂₅N₂O₃ 305.39 Aromatic/heterocyclic extension
Tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate Ethoxy-oxoethyl C₁₄H₂₄NO₅ 286.34 Ester-functionalized side chain
Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Propargyl (piperazine scaffold) C₁₂H₂₀N₂O₂ 224.30 Piperazine core vs. morpholine

Key Insights :

  • The propargyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas pyrazole (compound 31, ) and pyridinylmethyl (compound 48, ) substituents introduce hydrogen-bonding or π-stacking capabilities.
  • The piperazine analog () demonstrates scaffold flexibility, with similar alkyne functionality but altered ring geometry affecting conformational stability.

Key Insights :

  • Yields range widely (35–95%), influenced by steric hindrance and reaction efficiency. The piperazine analog’s high yield (95%) reflects optimized alkylation conditions .
  • The target compound’s synthesis likely parallels the piperazine analog but may require tailored purification due to the morpholine scaffold’s polarity.

Physicochemical Properties

Compound Physical State Melting Point (°C) Solubility Insights Reference
This compound Solid (assumed) Not reported Likely soluble in DCM, THF
Tert-butyl 3-(1H-pyrazol-1-yl)morpholine-4-carboxylate White solid 86 Moderate polarity
Tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate Colorless oil N/A High solubility in organic solvents
3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl morpholine-4-carboxylate Beige solid 151.2–152.5 Low polarity due to indole

Key Insights :

  • The ethoxy-oxoethyl analog () is an oil, suggesting reduced crystallinity compared to the target compound.
  • Pyrazole and indole derivatives exhibit higher melting points due to intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate is a compound with significant biological activity, primarily due to its unique structural features that include a morpholine ring and alkyne substituents. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C12H19NO3C_{12}H_{19}NO_3 and a molecular weight of 225.29 g/mol. Its structure consists of a tert-butyl group and a prop-2-yn-1-yl group attached to a morpholine ring, which contributes to its solubility and reactivity in biological systems .

Target Interaction

This compound interacts with various biological targets, influencing multiple biochemical pathways. The presence of the morpholine ring allows for specific interactions with enzymes and receptors, potentially modulating their activity. Similar compounds have shown effects on neurotransmitter systems, suggesting that this compound may also influence neuronal signaling .

Biochemical Pathways

Research indicates that the compound may affect pathways related to cell signaling and metabolic processes. For instance, it has been implicated in the modulation of pathways involved in inflammation and cellular stress responses .

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess antimicrobial properties. For example, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The structural characteristics allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial efficacy of several morpholine derivatives, including this compound. The results indicated that these compounds could serve as potential leads for new antibacterial agents due to their effectiveness against resistant strains .

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, it was found to reduce viability in breast cancer cells by inducing apoptosis at concentrations above 10 µM .

Comparison with Similar Compounds

Compound NameStructure FeaturesAntimicrobial Activity (MIC µg/mL)Anticancer Activity
This compoundMorpholine ring with alkyne substituent3.12 - 12.5Yes
Tert-butyl 2-(prop-2-yn-1-yl)piperidine-4-carboxylatePiperidine ring instead of morpholineSimilar rangeModerate
Tert-butyl 2-(prop-2-yn-1-yl)pyrrolidine-4-carboxylatePyrrolidine ring; potentially different reactivityHigher than 10Yes

Chemical Reactions Analysis

Cycloaddition Reactions

The terminal alkyne group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal for bioconjugation and material science applications.

Key Conditions and Outcomes

Reaction ComponentDetailsSource
Catalyst CuSO₄ (5 mol%), sodium ascorbate (10 mol%)
Solvent THF/H₂O (3:1 v/v)
Temperature 21–23°C
Yield 53–74% (dependent on azide structure)
Product 1,4-disubstituted 1,2,3-triazole adducts

This reaction is stereospecific and proceeds efficiently under mild conditions, making it ideal for modifying biomolecules or polymers .

Reduction Reactions

The propynyl group undergoes selective hydrogenation to form alkenes or alkanes, depending on catalyst choice.

Partial Hydrogenation (Alkene Formation)

Conditions :

  • Catalyst : Lindlar’s catalyst (Pd/CaCO₃, quinoline-poisoned)

  • Solvent : Ethanol

  • Pressure : 1 atm H₂

  • Yield : >85% (cis-alkene)

Complete Hydrogenation (Alkane Formation)

Conditions :

  • Catalyst : Palladium on carbon (Pd/C, 10 wt%)

  • Solvent : Ethyl acetate

  • Pressure : 3 atm H₂

  • Yield : 92%

Oxidation Reactions

The terminal alkyne is susceptible to oxidation, producing carboxylic acids or ketones.

Oxidative Cleavage to Carboxylic Acid

Conditions :

  • Reagent : KMnO₄ (excess), H₂O/acetone (1:1)

  • Temperature : 0°C → RT

  • Yield : 78%

Epoxidation (Indirect Pathway)

While direct epoxidation is unreported, analogous terminal alkynes undergo epoxide formation via intermediate bromohydrins:

Nucleophilic Substitution

The tert-butyloxycarbonyl (Boc) group undergoes acid-mediated cleavage, enabling further functionalization.

Deprotection Conditions :

ParameterDetailsSource
Reagent Trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1 v/v)
Time 2 h
Product Morpholine-4-carboxylic acid derivative

Following deprotection, the free amine reacts with electrophiles (e.g., acyl chlorides, sulfonating agents) .

Cross-Coupling Reactions

The alkyne participates in Sonogashira coupling with aryl halides, forming conjugated enynes.

Standard Protocol :

ComponentDetailsSource
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
Base Et₃N
Solvent DMF
Yield 70–88%

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in neutral conditions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 150°C.

  • Light Sensitivity : Prolonged UV exposure induces oligomerization via alkyne polymerization.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPrimary ProductYield
CuAACCuSO₄, sodium ascorbate1,2,3-triazole53–74%
Partial HydrogenationLindlar’s catalyst, H₂cis-Alkene>85%
Oxidative CleavageKMnO₄, H₂O/acetoneCarboxylic Acid78%
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃NConjugated Enyne70–88%

This compound’s versatility in click chemistry, hydrogenation, and cross-coupling underscores its utility in medicinal chemistry and materials science. Experimental protocols from peer-reviewed studies ensure reproducibility and scalability .

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate?

The synthesis typically involves propargylation of a morpholine core followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Sonogashira Coupling : Palladium-catalyzed cross-coupling between a halogenated morpholine derivative and a terminal alkyne (e.g., tert-butyl prop-2-yn-1-ylcarbamate) under inert conditions. Catalysts like PdCl₂(PPh₃)₂ and CuI in anhydrous THF are effective for forming the C–C bond .
  • Boc Protection : Reaction of the intermediate with di-tert-butyl dicarbonate in dichloromethane, using triethylamine as a base to facilitate carbamate formation. Purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) yields the final product .

Basic: What analytical methods are critical for characterizing this compound?

Standard characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and Boc group integrity. The propargyl group shows distinct alkynyl proton signals at δ ~2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₉NO₃, [M+H]⁺ = 226.1443) and isotopic patterns .
  • Chromatography : HPLC or GC-MS assesses purity, while TLC monitors reaction progress .

Advanced: How do catalytic systems influence propargylation efficiency in synthesizing this compound?

  • Palladium-Copper Synergy : PdCl₂(PPh₃)₂ with CuI accelerates oxidative addition and transmetallation steps in Sonogashira coupling. Optimal ratios (e.g., Pd:Cu = 1:2.5) minimize side reactions like alkyne homocoupling .
  • Solvent Effects : Anhydrous THF or DMF stabilizes intermediates, while polar aprotic solvents enhance reaction rates. Trace water must be avoided to prevent catalyst deactivation .
  • Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of the Boc group .

Advanced: What crystallographic tools are recommended for structural confirmation?

  • SHELX Suite : For single-crystal X-ray diffraction (SCXRD), SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. SHELXS solves phase problems via direct methods .
  • WinGX Integration : Processes diffraction data, generates CIF files, and visualizes molecular packing. ORTEP for Windows aids in illustrating anisotropic thermal ellipsoids .
  • Graph Set Analysis : Characterizes hydrogen-bonding patterns (e.g., R₂²(8) motifs) to validate supramolecular interactions .

Advanced: How can hydrogen bonding contradictions in crystallographic data be resolved?

  • Multi-Model Refinement : Use SHELXL to test alternative hydrogen-bonding models (e.g., bifurcated vs. single-donor configurations). Residual density maps guide adjustments .
  • DFT Calculations : Compare experimental bond lengths/angles with computational results (e.g., Gaussian09) to identify energetically favorable configurations .
  • Temperature-Dependent Studies : Low-temperature crystallography (100 K) reduces thermal motion artifacts, clarifying ambiguous interactions .

Advanced: What strategies optimize biological activity in morpholine derivatives of this compound?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluoro, trifluoromethyl) at the propargyl position to enhance metabolic stability. Substituent effects on logP and solubility are modeled via QSAR .
  • Enzymatic Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence polarization or SPR. IC₅₀ values correlate with morpholine ring conformation and Boc group steric effects .
  • Prodrug Design : Hydrolysis of the Boc group under acidic conditions releases active amines, improving bioavailability in targeted delivery systems .

Advanced: How are computational methods applied to predict reactivity?

  • DFT/MD Simulations : Calculate transition states for propargylation steps (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
  • Docking Studies : AutoDock Vina models interactions between the morpholine core and biological targets (e.g., enzymes), guiding rational design .
  • Solvent-Accessible Surface Area (SASA) : Predicts steric hindrance effects on reaction pathways using molecular dynamics .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
  • Storage : Store at –20°C under nitrogen to prevent Boc group hydrolysis. Seal containers to exclude moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

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